

"Pyridine, 3-((benzylthio)methyl)-" CAS number

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Compound of Interest

Compound Name: **Pyridine, 3-((benzylthio)methyl)-**

Cat. No.: **B012090**

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An In-depth Technical Guide on **Pyridine, 3-((benzylthio)methyl)-**

Abstract

This technical guide provides a comprehensive overview of "**Pyridine, 3-((benzylthio)methyl)-**," a pyridine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document synthesizes information from structurally related compounds to project its chemical properties, outline a plausible synthetic route, and discuss its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the synthesis and evaluation of this compound and its analogues.

Chemical Identity and Properties

A specific CAS (Chemical Abstracts Service) number for "**Pyridine, 3-((benzylthio)methyl)-**" is not readily found in publicly accessible chemical databases. This may indicate that the compound is novel or has not been extensively catalogued. The structure consists of a pyridine ring substituted at the 3-position with a methyl group, which is in turn linked to a benzyl group through a thioether linkage.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₁₃ H ₁₃ NS
Molecular Weight	215.32 g/mol
Appearance	Expected to be a colorless to pale yellow oil or solid
Boiling Point	Estimated to be > 300 °C at atmospheric pressure
Melting Point	Highly dependent on crystalline form
Solubility	Likely soluble in organic solvents like dichloromethane, chloroform, and methanol
LogP (octanol/water)	Estimated to be in the range of 3.0-4.0

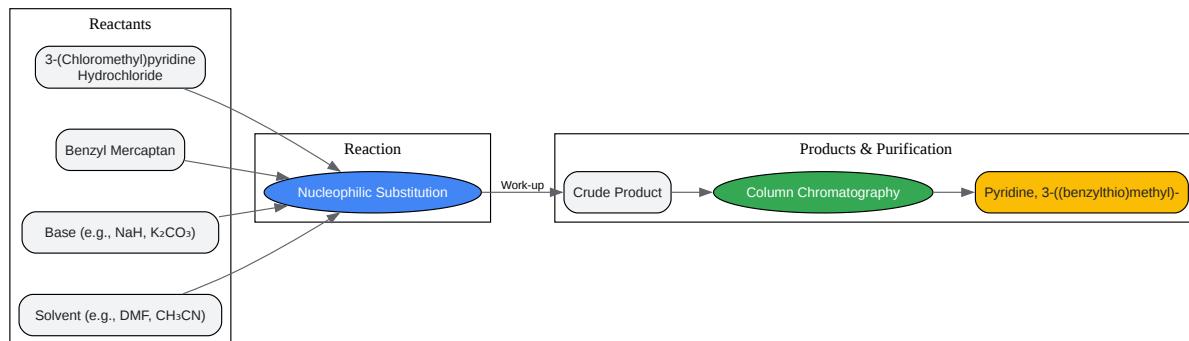
Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts/Signals
¹ H NMR (CDCl ₃)	δ ~ 8.5 (s, 1H, pyridine H2), ~ 7.6 (d, 1H, pyridine H6), ~ 7.2-7.4 (m, 6H, pyridine H4 and phenyl H), ~ 3.7 (s, 2H, SCH ₂ -benzyl), ~ 3.6 (s, 2H, pyridine-CH ₂ S) ppm.
¹³ C NMR (CDCl ₃)	δ ~ 150 (pyridine C2), ~ 148 (pyridine C6), ~ 137 (phenyl C1), ~ 136 (pyridine C4), ~ 129 (phenyl CH), ~ 128 (phenyl CH), ~ 127 (phenyl CH), ~ 123 (pyridine C5), ~ 36 (SCH ₂ -benzyl), ~ 34 (pyridine-CH ₂ S) ppm.
IR (KBr)	ν ~ 3050 (aromatic C-H), 2920 (aliphatic C-H), 1580, 1490, 1450 (aromatic C=C and C=N), 700-800 (C-H out-of-plane bending) cm ⁻¹ .
Mass Spec (EI)	m/z (%) = 215 (M ⁺), 124 (M ⁺ - C ₇ H ₇), 91 (C ₇ H ₇ ⁺ , benzyl fragment).

Synthesis and Experimental Protocols

The synthesis of "**Pyridine, 3-((benzylthio)methyl)-**" can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 3-(chloromethyl)pyridine with benzyl mercaptan.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **Pyridine, 3-((benzylthio)methyl)-**.

Detailed Experimental Protocol

- Preparation of Sodium Benzyl Thiolate: To a stirred solution of benzyl mercaptan (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes at this temperature, allowing for the formation of the sodium salt.

- Nucleophilic Substitution: A solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
- Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure "**Pyridine, 3-((benzylthio)methyl)-**".

Potential Biological Activities and Applications

While no specific biological data exists for "**Pyridine, 3-((benzylthio)methyl)-**", the pyridine thioether scaffold is present in a variety of biologically active molecules.^[1] Research on analogous compounds suggests potential applications in several therapeutic areas.

Psychotropic and Neurotropic Effects

Thioalkyl derivatives of pyridine have been reported to exhibit a range of psychotropic properties, including anticonvulsant, anxiolytic, and antidepressant effects.^[2] These compounds are thought to exert their effects through modulation of neurotransmitter systems in the central nervous system.

Table 3: Reported Anxiolytic Activity of a Structurally Related Pyridine Derivative^[2]

Compound	Anxiolytic Activity (Relative to Diazepam)
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate	~ 2 times greater

Antimicrobial Activity

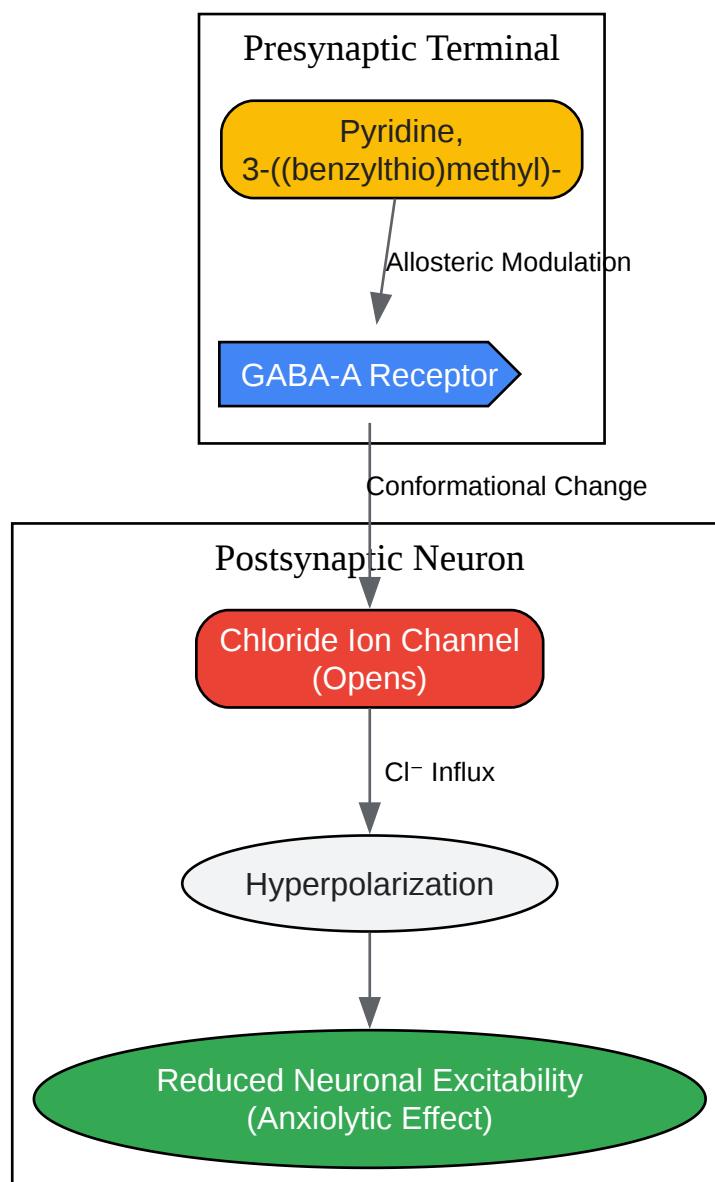
Pyridine derivatives are well-established as having a broad spectrum of antimicrobial activities. [3][4] The inclusion of a thioether linkage can enhance this activity. For instance, some pyridine-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Table 4: Antimicrobial Activity of a Structurally Related Pyridine Derivative[5]

Microbial Strain	Minimum Inhibitory Concentration (MIC) (mg/mL)
E. coli	>0.0048 - 0.0195
B. mycoides	<0.0048
C. albicans	<0.0048 - 0.039

Potential Signaling Pathway Involvement

Given the potential psychotropic effects, "**Pyridine, 3-((benzylthio)methyl)-**" could potentially interact with neuronal signaling pathways. A hypothetical pathway of interest for initial investigation would be the modulation of GABAergic or serotonergic systems, which are common targets for anxiolytic and antidepressant drugs.



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